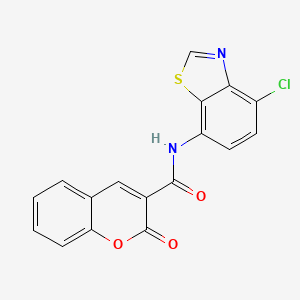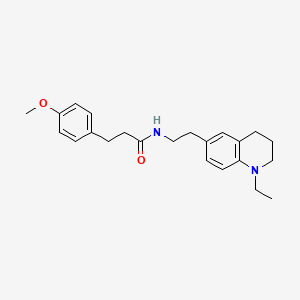![molecular formula C20H21NO3 B2433611 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-63-0](/img/structure/B2433611.png)
5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a spiro[1,3]dioxane ring fused to an indolinone moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indolinone Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor. This step often requires a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Methylation and Phenethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the spirocyclic dioxane ring.
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common on the aromatic indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol derivative of the indolinone.
Applications De Recherche Scientifique
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Medicinal Chemistry: Due to its indole structure, it is investigated for potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Material Science: Its spirocyclic structure makes it a candidate for studying new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action for 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its biological activity. The spirocyclic structure may also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Spiro[1,3]dioxane derivatives: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its combination of a spiro[1,3]dioxane ring with an indolinone moiety, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5'-methyl-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15-8-9-18-17(14-15)20(23-12-5-13-24-20)19(22)21(18)11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLNYUHFRVBVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)
![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)
![N-(2-ethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2433536.png)
![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)


![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)




